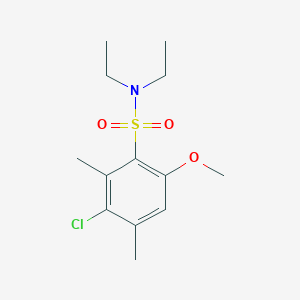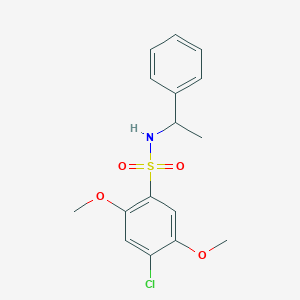![molecular formula C26H21Cl2N3O3 B288639 5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as SDZ 216-525 and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, it is thought to work by blocking the activity of dopamine receptors in the brain. This leads to a decrease in dopamine transmission, which is thought to be responsible for the antipsychotic and antidepressant effects of this compound.
Biochemical and Physiological Effects
In addition to its effects on dopamine receptors, 5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been found to have a range of other biochemical and physiological effects. For example, it has been found to increase the levels of the neurotransmitter serotonin in the brain, which is thought to contribute to its antidepressant effects. It has also been found to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in a range of other conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione is its potent and selective activity on dopamine receptors. This makes it a useful tool for studying the role of dopamine in mental health disorders. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione. One potential direction is to investigate its potential therapeutic applications in other conditions, such as Parkinson's disease and Alzheimer's disease. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate system. Finally, further research is needed to fully understand the mechanism of action of this compound and to develop more potent and selective derivatives.
Synthesemethoden
The synthesis of 5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione involves several steps. The starting material is 4-methylbenzaldehyde, which is reacted with 2,5-dichlorophenyl hydrazine to form the corresponding hydrazone. This hydrazone is then reacted with phosgene to form the isocyanate intermediate, which is then reacted with 4-methylphenyl isocyanate and piperazine to form the final product.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione have been extensively studied. This compound has been found to have potent antipsychotic and antidepressant effects, making it a promising candidate for the treatment of mental health disorders such as schizophrenia and depression.
Eigenschaften
Produktname |
5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione |
|---|---|
Molekularformel |
C26H21Cl2N3O3 |
Molekulargewicht |
494.4 g/mol |
IUPAC-Name |
5-[4-(2,5-dichlorophenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C26H21Cl2N3O3/c1-16-2-6-19(7-3-16)31-25(33)20-8-4-17(14-21(20)26(31)34)24(32)30-12-10-29(11-13-30)23-15-18(27)5-9-22(23)28/h2-9,14-15H,10-13H2,1H3 |
InChI-Schlüssel |
UQHXHSNJXUXZPZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)Cl)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C5=C(C=CC(=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















